(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride
Overview
Description
“(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as "butan-2-yl[(2,3-dichlorophenyl)methyl]amine" .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15Cl2N . The molecular weight is 232.15 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 232.15 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards synthesizing novel compounds and characterizing their properties using various spectroscopic and crystallographic techniques. For instance, Nycz et al. (2016) identified novel hydrochloride salts of cathinones through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods, demonstrating the compound's utility in forensic science applications (Nycz, Paździorek, Małecki, & Szala, 2016). Similarly, Finke et al. (2001) explored structure-activity relationships for substituted Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes, highlighting the importance of phenyl substitutions for CCR5 antagonism, a critical factor in anti-HIV research (Finke et al., 2001).
Chemical Reactions and Mechanisms
Kolla et al. (2006) described an improved process for the synthesis of a key intermediate of repaglinide, demonstrating the compound's relevance in pharmaceutical manufacturing processes (Kolla et al., 2006). The study by Eidi and Kassaee (2016) developed a practical method for the synthesis of primary, secondary, and tertiary amides from methylarenes with amine hydrochloride salts, showcasing the compound's versatility in organic synthesis (Eidi & Kassaee, 2016).
Molecular Interactions
Research by Ribeiro et al. (2011) on the interaction of protonated dyes with amines in organic solvents underscores the compound's role in understanding solvatochromic shifts and binding constants, essential for dye chemistry and sensor development (Ribeiro, Sidooski, Nandi, & Machado, 2011).
Materials Science and Engineering
Su, Hopson, and Williard (2013) studied the crystal structure and solution-state behavior of mixed aggregates containing a lithiated derivative of the compound, providing insights into the structural dynamics of lithium amide aggregates critical for materials science (Su, Hopson, & Williard, 2013).
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVLZSFNSMQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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